molecular formula C28H29N3O3S B2815043 N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115405-81-6

N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2815043
CAS No.: 1115405-81-6
M. Wt: 487.62
InChI Key: RUDLVHFZMRMQKY-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 3-methoxyphenyl group at position 3, a [(4-methylphenyl)methyl]sulfanyl moiety at position 2, and a diethylcarboxamide group at position 5. Quinazoline derivatives are widely studied for their diverse biological activities, including efflux pump inhibition (EPI) against pathogens like Pseudomonas aeruginosa .

Properties

IUPAC Name

N,N-diethyl-3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-5-30(6-2)26(32)21-14-15-24-25(16-21)29-28(35-18-20-12-10-19(3)11-13-20)31(27(24)33)22-8-7-9-23(17-22)34-4/h7-17H,5-6,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDLVHFZMRMQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and methylbenzylthio groups are introduced through nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

The compound N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article will explore its applications in medicinal chemistry, focusing on its biological activities, synthesis, and relevant case studies.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. For instance, it has shown inhibitory effects on cell proliferation and induced apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that certain quinazoline derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds with neuroprotective properties are of significant interest. Quinazolines have been studied for their ability to cross the blood-brain barrier and exert protective effects against neuronal damage. The specific compound may offer insights into developing treatments for conditions such as Alzheimer's disease.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

StepReaction TypeKey Reagents
1Condensation3-methoxyphenyl derivative + diethylamine
2CyclizationAppropriate sulfide precursor
3CarboxylationCarbonyl sources

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized the compound and tested it against various cancer cell lines including breast and lung cancer cells. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that the compound may interfere with cellular proliferation pathways.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of the compound against common pathogenic bacteria. The results demonstrated that it exhibited substantial inhibitory effects comparable to established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Quinazoline Derivatives

  • Compound 13a (): A 2-cyanoacetamide derivative with a 4-methylphenyl hydrazine group. Lacks the sulfanyl and diethylamide substituents but shares a sulfamoylphenyl backbone, which may influence solubility and hydrogen bonding .
  • Compound 13b (): Similar to 13a but with a 4-methoxyphenyl group, introducing enhanced electron-donating effects compared to the target compound’s 3-methoxyphenyl substitution .
  • Compound 7f (): A quinoline-carboxylate derivative with a sulfonamidoethylbenzyl group. Shares a sulfonamide linker but differs in core structure (quinoline vs. quinazoline), impacting π-π stacking and steric interactions .
  • Compound in : A 3-(4-chlorophenyl)-4-oxoquinazoline with a sulfanylacetamide group. Chlorine substitution may increase lipophilicity compared to the target’s methoxy group, altering membrane permeability .

Non-Quinazoline Analogues

  • Compound 40 (): An isoxazole-carboxamide with a nitro group. The isoxazole core provides different electronic properties, while the nitro group introduces strong electron-withdrawing effects absent in the target compound .
  • Compound 7 (): A sulfamethoxazole derivative with dual sulfonamide groups. The sulfonamide moieties enhance water solubility but may reduce cellular uptake compared to the target’s diethylamide .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Biological Relevance
Target Compound Quinazoline 3-Methoxyphenyl, [(4-MePh)CH2]S, diethylamide Potential EPI/anticancer
13a () Cyanoacetamide 4-Methylphenyl hydrazine, sulfamoylphenyl Antimicrobial (implicit)
7f () Quinoline Sulfonamidoethylbenzyl, cyclopropane Antibacterial (structural)
SI30 () Isoxazole Diethylamino, methoxyethyl Anticancer (implicit)

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but analogues like 13a (288°C) and 7 (213–214°C) suggest that bulky substituents (e.g., diethylamide) may lower melting points due to reduced crystallinity .
  • Solubility :
    • The 3-methoxyphenyl and sulfanyl groups likely enhance lipophilicity compared to sulfonamide derivatives (e.g., compound 7), which have higher aqueous solubility .

Biological Activity

N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Quinazoline core : A bicyclic structure that is known for various biological activities.
  • Methoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Sulfanyl linkage : May enhance the compound's reactivity and biological profile.

Molecular Formula : C28H29N3O3S
Molecular Weight : 487.62 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Alkylation reactions with various alkyl halides.
  • Formation of the quinazoline core through cyclization processes.
  • Functionalization of the phenyl and sulfanyl groups to enhance biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of quinazoline derivatives, including this compound. The presence of specific substituents significantly influences their efficacy against various pathogens.

Compound TypeActivityTarget Pathogens
Quinazoline DerivativesAntibacterialStaphylococcus aureus, Escherichia coli
Sulfanyl Substituted CompoundsAntifungalCandida albicans, Aspergillus niger

For example, research indicated that compounds with methoxy groups exhibited enhanced antibacterial activity compared to those with other substituents .

Anticancer Activity

Quinazoline derivatives have been explored as potential anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth. Notably, some derivatives have shown significant inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy:

  • Mechanism of Action : Inhibition of EGFR autophosphorylation leads to reduced cell proliferation in cancer cell lines.
  • IC50 Values : Many quinazoline derivatives show IC50 values in the nanomolar range, indicating potent activity against cancer cells .

Case Studies

  • Antimicrobial Evaluation : In a study assessing various quinazoline derivatives, the compound exhibited notable antibacterial activity against gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : Another research focused on quinazoline compounds highlighted the ability of certain derivatives to inhibit tumor growth in xenograft models, reinforcing their therapeutic potential against various cancers .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Targeting specific enzymes involved in microbial metabolism or cancer cell signaling.
  • Receptor Modulation : Binding to receptors such as EGFR, leading to altered cellular responses.

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